2-戊酮,1-(2-呋喃基)-

描述

“2-Pentanone, 1-(2-furyl)-” is an aromatic ketone . It is a natural product found in Polygala senega . It is typically a colorless, volatile liquid at room temperature .

Molecular Structure Analysis

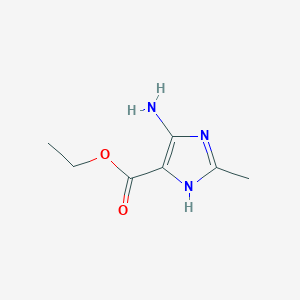

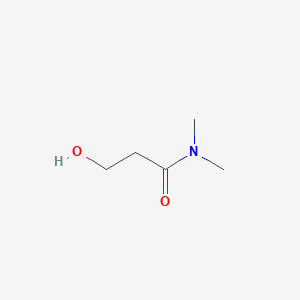

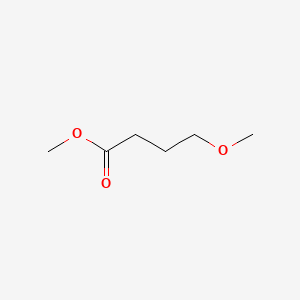

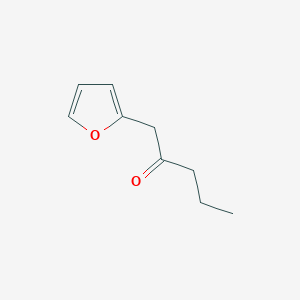

The molecular formula of “2-Pentanone, 1-(2-furyl)-” is C9H12O2 . The InChI code is 1S/C9H12O2/c1-2-4-8(10)7-9-5-3-6-11-9/h3,5-6H,2,4,7H2,1H3 . The molecular weight is 152.19 g/mol .Physical And Chemical Properties Analysis

“2-Pentanone, 1-(2-furyl)-” is a liquid at room temperature . It has a molecular weight of 152.19 g/mol . The compound has a topological polar surface area of 30.2 Ų .科学研究应用

Application 1: Furfural Upgrading by Aldol Condensation with Ketones

Summary of the Application

The compound “2-Pentanone, 1-(2-furyl)-” is used in the upgrading of furfural, a biomass-derived platform chemical, through aldol condensation reactions with ketones . This process is crucial for producing fuels and chemicals from renewable resources .

Methods of Application or Experimental Procedures

The aldol condensation reactions between furfural and various ketones were studied in a flow reactor at 373 K and 100 psi . Specific rates for the reaction of acetone and furfural were measured on different catalysts and found to be highest on CaO/MgAl2O4 . The presence of CO2 and H2O did not affect the stability of the CaO/MgAl2O4 catalyst .

Results or Outcomes

While aldol condensation rates between furfural and either 2-pentanone and decanal approached that of acetone, rates for 4-heptanone and 2,5-heptanedione were significantly lower . The selectivity to aldol products is affected by the relative rates of the aldol-condensation and the Cannizzaro reactions .

Application 2: Chemical Transformation of Sugars

Summary of the Application

The compound “2-Pentanone, 1-(2-furyl)-” is used in the chemical transformation of sugars, which are made up of monosaccharide and disaccharides (glucose, fructose, xylose) . This is an important and explored reaction pathway due to its availability in biomass primary compounds .

Methods of Application or Experimental Procedures

The transformation of sugars into various bio-based value-added chemicals have been extensively and widely explored, with special interests on developing environmentally friendly processes involving mineral acids, bases, etc . Three important nonpetroleum-based chemicals, i.e. furfural (FUR), 5-hydroxymethylfurfural (5-HMF) and levulinic acid (LA), are derived via thermal dehydration of pentose and hexose sugars .

Results or Outcomes

Furfural is one of the important chemicals derived from biomass and also one of the key derivatives for producing significant nonpetroleum-derived chemicals . The annual production of furfural is about 300,000 tonnes per year .

Application 3: Conversion of Furfural to 1,2-Pentanediol

Summary of the Application

The compound “2-Pentanone, 1-(2-furyl)-” is used in the conversion of furfural to 1,2-pentanediol . This process is of high interest in order to reduce dependence on non-renewable resources .

Methods of Application or Experimental Procedures

Colloidal ruthenium nanoparticles stabilized with polyvinylpyrrolidone in situ modified with different organic compounds are able to produce 1,2-pentanediol directly from furfural . The reaction was carried out at 125 °C under 20 bar of H2 pressure .

Results or Outcomes

The process resulted in a 36% selectivity for the production of 1,2-pentanediol directly from furfural . This compound has applications as monomers for polymer synthesis such as polyesters, polyurethanes, and polyamides, as well as potential fuels, or solvents .

安全和危害

属性

IUPAC Name |

1-(furan-2-yl)pentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-4-8(10)7-9-5-3-6-11-9/h3,5-6H,2,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVNFVHGZUNULS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337000 | |

| Record name | 2-Pentanone, 1-(2-furyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pentanone, 1-(2-furyl)- | |

CAS RN |

20907-03-3 | |

| Record name | 2-Pentanone, 1-(2-furyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。